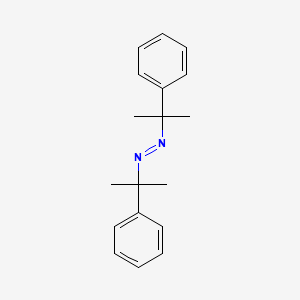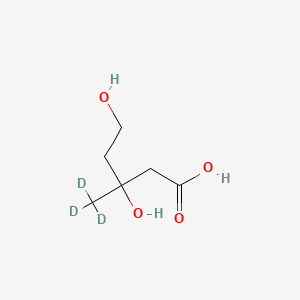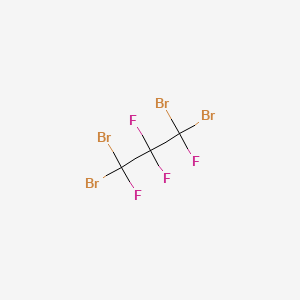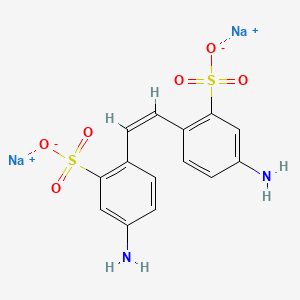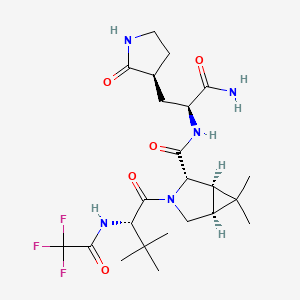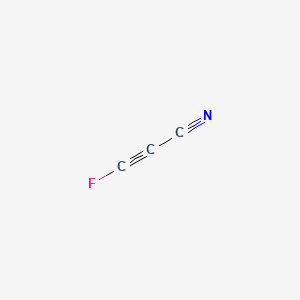
2-Propynenitrile, 3-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propynenitrile, 3-fluoro- is an organic compound with the molecular formula C₃FN and a molecular weight of 69.0372 g/mol . It is also known by its IUPAC name, 3-fluoro-2-propynenitrile . This compound is characterized by the presence of a fluorine atom attached to a propynenitrile group, making it a fluorinated derivative of propynenitrile.
Preparation Methods
The synthesis of 2-Propynenitrile, 3-fluoro- can be achieved through various synthetic routes. One common method involves the reaction of propargyl bromide with potassium cyanide in the presence of a fluorinating agent . The reaction conditions typically include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Propynenitrile, 3-fluoro- undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or functionalized derivatives of 2-Propynenitrile, 3-fluoro- .
Scientific Research Applications
2-Propynenitrile, 3-fluoro- has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-Propynenitrile, 3-fluoro- exerts its effects involves interactions with molecular targets such as enzymes and receptors . The presence of the fluorine atom can enhance binding affinity and selectivity towards specific targets, influencing biological activity . Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-Propynenitrile, 3-fluoro- can be compared with other similar compounds, such as:
2-Propynenitrile: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-2-propenenitrile: Contains a double bond instead of a triple bond, leading to variations in reactivity and applications.
2,3,3-Trifluoro-2-propenenitrile:
Properties
CAS No. |
32038-83-8 |
|---|---|
Molecular Formula |
C3FN |
Molecular Weight |
69.04 g/mol |
IUPAC Name |
3-fluoroprop-2-ynenitrile |
InChI |
InChI=1S/C3FN/c4-2-1-3-5 |
InChI Key |
RBVSYFWRRIFVAC-UHFFFAOYSA-N |
Canonical SMILES |
C(#CF)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


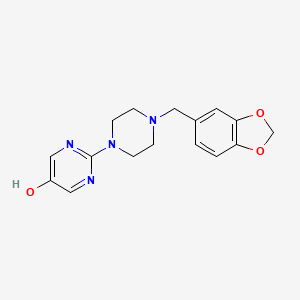
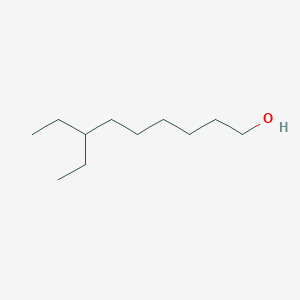
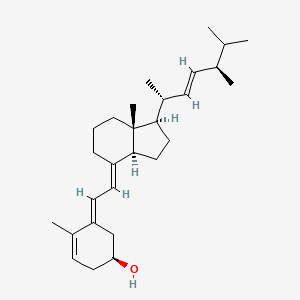

![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)
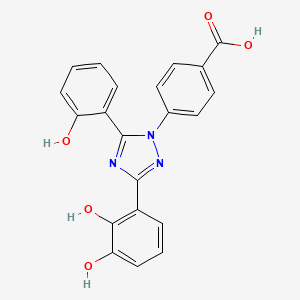
![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)

